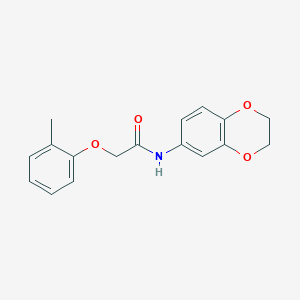![molecular formula C20H37N5O B5626879 {(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5626879.png)
{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds that exhibit a complex structure involving tert-butyl, pyrazolyl, ethylpiperazinyl, and pyrrolidinyl groups attached to a methanol backbone. These components suggest a molecule with potential for various chemical reactions and properties, given the functional groups involved.
Synthesis Analysis
The synthesis of complex molecules involving tert-butyl and pyrazolyl groups typically employs ambient-temperature reactions, as demonstrated by Becerra, Cobo, and Castillo (2021) who reported the synthesis of related compounds through condensation reactions in methanol, utilizing magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021). Additionally, one-pot synthesis methods are also prominent for constructing pyrazolo and pyridine derivatives, showcasing the adaptability and efficiency in synthesizing complex heterocycles (Rahmati, 2010).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and DFT studies, offer insight into the molecular geometry, confirming the arrangement of substituents and the overall shape of the molecule. Studies by Huang et al. (2021) on similar compounds utilized X-ray diffraction and DFT calculations to confirm structures, indicating the importance of these methods in validating molecular structures of complex organic compounds (Huang et al., 2021).
Propiedades
IUPAC Name |
[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N5O/c1-5-23-6-8-24(9-7-23)11-16-12-25(13-17(16)15-26)14-18-10-19(22-21-18)20(2,3)4/h10,16-17,26H,5-9,11-15H2,1-4H3,(H,21,22)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZCLGAZLRTEHI-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CN(CC2CO)CC3=CC(=NN3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)CC3=CC(=NN3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5626810.png)
![9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5626833.png)



![5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626852.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5626858.png)
![4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5626866.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5626883.png)
![2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide](/img/structure/B5626886.png)
![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)